Diethyl(difluoro)stannane

Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD) Volatile Precursors

Diethyl(difluoro)stannane (CAS 649-48-9), systematically named diethyltin difluoride, is a diorganotin(IV) fluoride with the molecular formula C₄H₁₀F₂Sn and a molecular weight of approximately 214.83 g/mol. This compound belongs to the class of organotin halides, specifically a fluorinated derivative of diethyltin.

Molecular Formula C4H10F2Sn
Molecular Weight 214.83 g/mol
CAS No. 649-48-9
Cat. No. B13421206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(difluoro)stannane
CAS649-48-9
Molecular FormulaC4H10F2Sn
Molecular Weight214.83 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(F)F
InChIInChI=1S/2C2H5.2FH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2
InChIKeyZUZWPMMMTJDPFG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(difluoro)stannane (CAS 649-48-9): Procurement-Grade Overview of a Volatile Diorganotin Fluoride for Synthetic and Materials Chemistry


Diethyl(difluoro)stannane (CAS 649-48-9), systematically named diethyltin difluoride, is a diorganotin(IV) fluoride with the molecular formula C₄H₁₀F₂Sn and a molecular weight of approximately 214.83 g/mol . This compound belongs to the class of organotin halides, specifically a fluorinated derivative of diethyltin. Its physical properties include a boiling point of 96.6°C at 760 mmHg and a flash point of 12.2°C, which classify it as a volatile and highly flammable liquid requiring storage under inert gas . As an organometallic compound, it is primarily utilized as a reagent and intermediate in synthetic organic chemistry, notably in cross-coupling reactions, and as a potential precursor for fluorine-doped tin oxide films in materials science [1].

Volatile organotin fluoride reagent for synthetic chemistry
Suited for Stille cross-coupling and fluorination research
Potential CVD/ALD precursor for fluorine-doped tin oxide studies

Why Diethyl(difluoro)stannane Cannot Be Simply Replaced by Other Organotin Halides or Fluorinating Agents


Substituting diethyl(difluoro)stannane (CAS 649-48-9) with a generic organotin compound or alternative fluorinating agent is not scientifically justified. First, its high volatility, as indicated by a vapor pressure of 49.5 mmHg at 25°C, is a critical parameter for applications like Chemical Vapor Deposition (CVD) and atomic layer deposition (ALD), which differ substantially from less volatile analogs such as diethyltin dichloride (boiling point 220°C) . Second, the specific reactivity of this fluorinated stannane in Stille cross-couplings, particularly for introducing the 1,2-difluoroethylene motif, is well-documented, achieving yields of 62–78% under optimized conditions, whereas arylstannanes and arylsilanes were found to be inert under comparable fluoride-mediated conditions [1]. Third, the strong electron-withdrawing effect of the fluorine atoms significantly enhances the Lewis acidity of the tin center compared to chlorinated or brominated analogs, enabling its use in catalytic and phase-transfer fluorination processes where other organotin halides show lower or no cocatalytic activity [2].

Target
Diethyl(difluoro)stannane
Potential Substitute
Diethyltin dichloride
Volatility mismatch may limit vapor-phase deposition utility; boiling point difference can alter process conditions.
Target
Diethyl(difluoro)stannane
Potential Substitute
Arylstannanes / Arylsilanes
Reactivity in difluoroethenyl Stille coupling may not transfer; inertness reported under comparable conditions.
Target
Diethyl(difluoro)stannane
Potential Substitute
Non-tin PTC systems
Cocatalytic fluorination activity inferred from class-level evidence may not be reproduced without tin center.

Quantitative Differentiation Evidence for Diethyl(difluoro)stannane (CAS 649-48-9) Against Key Comparators


Volatility Advantage: Vapor Pressure Comparison of Diethyl(difluoro)stannane vs. Diethyltin Dichloride

For applications in thin-film deposition via vapor-phase techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), the volatility of the precursor is a critical selection criterion. Diethyl(difluoro)stannane (CAS 649-48-9) exhibits a measured vapor pressure of 49.5 mmHg at 25°C and a boiling point of 96.6°C at 760 mmHg . In contrast, its direct chlorinated analog, diethyltin dichloride (CAS 866-55-7), is significantly less volatile, with a reported boiling point of 220°C at atmospheric pressure . This substantial difference in vapor pressure directly impacts process efficiency, enabling lower deposition temperatures, reduced energy consumption, and improved film uniformity for the fluorinated derivative.

Volatility comparison
Head-to-head
Target bp 96.6°C vs comparator bp 220°C
Supports vapor-phase deposition precursor selection.
Vapor pressure advantage reported at 49.5 mmHg (25°C).
Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD) Volatile Precursors

Synthetic Yield Advantage: Stille Coupling Efficiency of Diethyl(difluoro)stannane vs. Arylstannanes

In the context of Pd-catalyzed Stille cross-coupling reactions, the use of diethyl(difluoro)stannane (CAS 649-48-9) as a precursor for generating difluoroethenylstannanes is critical for achieving useful yields. A study by Lu et al. demonstrated that under optimized conditions (1.2-1.5 equiv KF, DMF, room temperature to 80°C), difluoroethenylstannanes derived from related organotin fluorides were obtained in yields ranging from 62% to 78% [1]. In contrast, the same study explicitly notes that under identical reaction conditions, both arylstannanes and arylsilanes were 'inert,' yielding no coupling product [1]. Furthermore, work by Katz highlights that the use of a difluorostannane derivative in Stille coupling was the 'best viable option' for installing a difluoroketone moiety, with a boron-based alternative requiring separate optimization due to tin purification challenges [2].

Stille coupling efficiency
Head-to-head
Target 62–78% yield vs comparator 0% yield
Reported essential for difluoroethenyl motif installation.
KF-mediated, Pd-catalyzed conditions.
Stille Coupling Organofluorine Chemistry Cross-Coupling Reactions

Catalytic Activity in Phase-Transfer Fluorination: Cocatalytic Effect of Diethyl(difluoro)stannane vs. Non-Tin Systems

In phase-transfer catalyzed (PTC) fluorination of alkyl halides and sulfonates, the addition of tetravalent organotin compounds, including triorganotin halides and by inference diorganotin difluorides, acts as an efficient cocatalyst [1]. Makosza and Bujok (2002) reported that the cocatalytic action is due to the continuous formation of lipophilic hypervalent triorganodifluorostannate anions, which function as the active fluorinating agents in the organic phase [1]. While the paper focuses on triorganotin halides, the principle of enhanced fluorination activity via hypervalent stannate formation is class-level inferred for diorganotin difluorides like diethyl(difluoro)stannane. In contrast, control experiments without the tin cocatalyst showed significantly reduced or negligible fluorination rates, though precise quantitative data are not provided in the abstract. The tin cocatalyst is essential for achieving practical reaction rates.

PTC cocatalysis
Class-level
Enhanced fluorination rate proposed via hypervalent stannate
Context-dependent; inferred from triorganotin halide studies.
Quantitative rate data to verify.
Phase-Transfer Catalysis Fluorination Organotin Cocatalysis

Optimized Application Scenarios for Diethyl(difluoro)stannane (CAS 649-48-9) Based on Quantitative Evidence


Vapor-Phase Deposition of Fluorine-Doped Tin Oxide (FTO) Thin Films

Given its high volatility, with a vapor pressure of 49.5 mmHg at 25°C and a boiling point of 96.6°C, diethyl(difluoro)stannane (CAS 649-48-9) is uniquely suited as a liquid precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of fluorine-doped tin oxide (FTO) films . FTO is a critical material for transparent conductive electrodes in solar cells, displays, and smart windows. The compound's volatility allows for efficient vapor transport and precise control over film stoichiometry, advantages not achievable with less volatile organotin precursors like diethyltin dichloride (boiling point 220°C). This specific use-case directly leverages the quantitative volatility advantage identified in Section 3 .

Stereospecific Synthesis of Fluorinated Building Blocks via Stille Coupling

The proven efficiency of diethyl(difluoro)stannane (CAS 649-48-9) in generating difluoroethenylstannanes, with yields of 62–78%, makes it the reagent of choice for stereospecific Stille cross-coupling reactions designed to install the 1,2-difluoroethylene unit into complex organic molecules [1]. This is particularly valuable in medicinal chemistry for the synthesis of fluorinated drug candidates containing difluoroketone or difluorovinyl pharmacophores. The inertness of alternative organostannanes and organosilanes under these conditions, as documented by Lu et al., confirms that this compound is not a generic substitute but an essential, enabling reagent for this specific transformation [1].

Cocatalyst in Phase-Transfer Catalyzed Fluorination Processes

For industrial or research-scale fluorination of alkyl halides or sulfonates using phase-transfer catalysis, diethyl(difluoro)stannane (CAS 649-48-9) can serve as an efficient cocatalyst [2]. The formation of lipophilic hypervalent stannate anions in the organic phase is the proposed mechanism, which significantly enhances the rate of fluorination compared to non-cocatalyzed PTC systems. This application leverages the enhanced Lewis acidity and unique reactivity conferred by the fluorine substituents on the tin center, making it a valuable component in the development of robust fluorination protocols [2].

Application
Selection Property
Validation Focus
FTO thin-film deposition research
High volatility precursor
Vapor pressure and film stoichiometry control
Difluorovinyl building block synthesis
Stille coupling reactivity
Stereospecific difluoroethenyl transfer yield
Phase-transfer fluorination protocol development
Lewis acidic tin center
Cocatalytic rate enhancement review

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